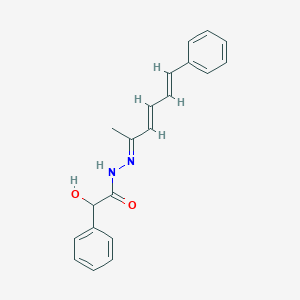![molecular formula C11H16FNO2 B3860751 2-{[3-(4-fluorophenoxy)propyl]amino}ethanol](/img/structure/B3860751.png)
2-{[3-(4-fluorophenoxy)propyl]amino}ethanol
Vue d'ensemble
Description
2-{[3-(4-fluorophenoxy)propyl]amino}ethanol is a chemical compound that has gained interest in scientific research due to its potential applications in the field of pharmacology. This compound is also known as FPE, and it is a derivative of ethanolamine. FPE has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of FPE is not yet fully understood, but it is believed to involve the modulation of various neurotransmitters and signaling pathways in the brain. FPE has been found to interact with the serotonin and noradrenaline systems, which are involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
FPE has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve mood, and reduce anxiety levels. FPE has also been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and noradrenaline.
Avantages Et Limitations Des Expériences En Laboratoire
FPE has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily measured using various assays and tests. FPE also exhibits a high degree of selectivity, meaning that it can target specific neurotransmitter systems without affecting others. However, FPE also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on FPE. One area of interest is the development of FPE-based drugs for the treatment of pain and inflammation. Another area of research is the potential use of FPE in the treatment of mental health disorders, such as depression and anxiety. Further studies are also needed to fully understand the mechanism of action of FPE and its potential side effects.
Applications De Recherche Scientifique
FPE has been found to exhibit potential applications in the field of pharmacology. It has been shown to possess antinociceptive and anti-inflammatory properties, making it a promising candidate for the development of analgesic drugs. FPE has also been found to exhibit antidepressant and anxiolytic effects, indicating its potential use in the treatment of mental health disorders.
Propriétés
IUPAC Name |
2-[3-(4-fluorophenoxy)propylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c12-10-2-4-11(5-3-10)15-9-1-6-13-7-8-14/h2-5,13-14H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNDLYHZOMQPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCNCCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-(4-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3860696.png)
![N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3860704.png)
![3-benzyl-5-[(1,1-dioxido-2,3-dihydro-3-thienyl)methyl]-1H-1,2,4-triazole](/img/structure/B3860713.png)
![4-chloro-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B3860721.png)
![N-[(4-hydroxyphenyl)(phenyl)methyl]urea](/img/structure/B3860722.png)
![4-phenylbicyclo[2.2.2]oct-1-yl 4'-propyl-1,1'-bi(cyclohexyl)-4-carboxylate](/img/structure/B3860726.png)


![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B3860744.png)
![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3860758.png)
![3-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3860763.png)
![7-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B3860764.png)
